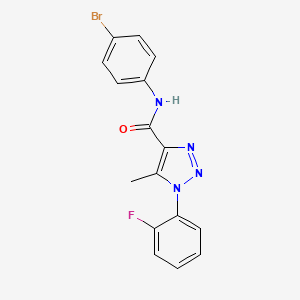

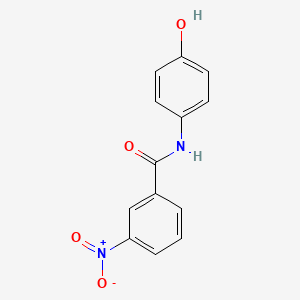

N-(4-羟基苯基)-3-硝基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-hydroxyphenyl)-3-nitrobenzamide is a chemical compound that has been studied for various applications. It is also known as N-(4-Hydroxyphenyl)glycine . It is a photographic developing agent used in classic black-and-white developer solutions . It is not identical to, but derived from glycine, the proteinogenic amino acid .

Synthesis Analysis

The synthesis of N-(4-hydroxyphenyl)-3-nitrobenzamide involves several steps. One method involves treating p-aminophenol with chloracetic acid in a solvent . Another method involves the use of a Pd(II) complex and nitrobenzene in a solvent .Molecular Structure Analysis

The molecular structure of N-(4-hydroxyphenyl)-3-nitrobenzamide can be analyzed using various techniques such as FTIR, 1H NMR, and 13C NMR . The molecular formula is C10H7NO3, with an average mass of 189.167 Da and a monoisotopic mass of 189.042587 Da .Chemical Reactions Analysis

N-(4-hydroxyphenyl)-3-nitrobenzamide can undergo various chemical reactions. For instance, it can be functionalized with acryloyl, methacryloyl, allyl, propargyl, and cyanate groups . The thermal curing behaviors of the monomers and thermal stabilities of the polymers can be studied using thermal analysis .Physical and Chemical Properties Analysis

The physical and chemical properties of N-(4-hydroxyphenyl)-3-nitrobenzamide can be analyzed using various techniques. For instance, its solubility in various solvents can be determined . It has been found that the introduction of polymerizable groups shifts the curing exotherm to low temperatures .科学研究应用

抗病毒活性

4-HPR 已显示出对多种黄病毒有希望的体外和体内抗病毒活性 . 一项研究评估了先前在严重登革热病毒 (DENV) 感染的小鼠模型中被证明有效的 4-HPR 剂量方案的体内暴露情况 . 研究表明,临床制剂可以实现有效的血浆浓度,而新型脂质基制剂的提高幅度超过 3 倍 .

癌症治疗

广泛报道称,4-HPR 在体外抑制了多种类型的肿瘤,包括对全反式维甲酸 (ATRA) 具有抗性的癌细胞系,浓度为 1–10 µM . 大鼠和小鼠研究证实了 4-HPR 的强大抗癌作用 .

医药应用

N-(4-羟基苯基)乙酰胺,俗称对乙酰氨基酚或扑热息痛,是许多生产用于医药应用的化学品的行业的靶分子 . 然而,工业流程采用多步骤程序,总产率低,或在可持续性方面存在严重缺陷和问题 .

作用机制

Target of Action

N-(4-hydroxyphenyl)-3-nitrobenzamide, also known as Fenretinide , is a synthetic retinoid derivative . Retinoids are substances related to vitamin A . Fenretinide has been investigated for potential use in the treatment of cancer . It inhibits the growth of several human cancer cell lines, acting through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms .

Mode of Action

Fenretinide selectively accumulates in breast tissue and is particularly active in inhibiting rat mammary carcinogenesis . An important feature of Fenretinide is its ability to inhibit cell growth through the induction of apoptosis rather than through differentiation, an effect that is strikingly different from that of vitamin A . In contrast to tamoxifen, which inhibits only estrogen receptor (ER)-positive tumors, Fenretinide induces apoptosis in both ER-positive and ER-negative breast cancer cell lines .

Biochemical Pathways

It is known that fenretinide treatment may cause ceramide (a wax-like substance) to build up in tumor cells and is associated with the accumulation of reactive oxygen species (ros), resulting in cell death through apoptosis and/or necrosis .

Pharmacokinetics

It is known that fenretinide has a large apparent volume of distribution . The terminal half-life of Fenretinide is approximately 12 hours .

Result of Action

The result of Fenretinide’s action is the inhibition of cell growth and the induction of apoptosis in cancer cells . This leads to a reduction in tumor size and potentially the prevention of cancer progression.

Action Environment

The action of N-(4-hydroxyphenyl)-3-nitrobenzamide can be influenced by environmental factors. For example, these compounds are highly sensitive towards light and temperature, and their continuous exposure to intense heat and light causes their oxidation . Therefore, the environment in which the drug is stored and administered can significantly impact its action, efficacy, and stability.

未来方向

属性

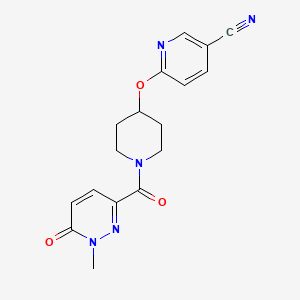

IUPAC Name |

N-(4-hydroxyphenyl)-3-nitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O4/c16-12-6-4-10(5-7-12)14-13(17)9-2-1-3-11(8-9)15(18)19/h1-8,16H,(H,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRMFVSAMUVRYHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-cyanocyclobutyl)-2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]propanamide](/img/structure/B2378026.png)

![2,3-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2378028.png)

![2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2378031.png)

![4-tert-butyl-2-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl ethyl ether](/img/structure/B2378032.png)

![6-Fluoro-N-[2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-YL)butan-2-YL]pyridine-3-carboxamide](/img/structure/B2378035.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2378039.png)

![2-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B2378042.png)

![N-cyclopropyl-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2378047.png)